N-phenyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide
CAS No.:
Cat. No.: VC10064739
Molecular Formula: C21H25N3O
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N3O |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-phenyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H25N3O/c25-21(22-20-11-5-2-6-12-20)18-24-16-14-23(15-17-24)13-7-10-19-8-3-1-4-9-19/h1-12H,13-18H2,(H,22,25)/b10-7+ |
| Standard InChI Key | YTGMMGVEBMMASN-JXMROGBWSA-N |
| Isomeric SMILES | C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
| SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group and at the 4-position with an acetamide functional group bearing a phenyl substituent. Key structural elements include:
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Piperazine core: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.
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Cinnamyl side chain: A trans (E)-configured propenyl group linking the piperazine to a phenyl ring, enabling π-π stacking interactions .
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N-Phenylacetamide: A planar acetamide group with a phenyl substituent, contributing to hydrophobic interactions.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H25N3O | |
| Molecular Weight | 335.4 g/mol | |
| logP (Predicted) | ~3.2 (similar to ) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | ~38.9 Ų |
The compound’s moderate lipophilicity (logP ~3.2) suggests balanced membrane permeability and solubility, aligning with trends observed in structurally related piperazine derivatives .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Piperazine alkylation: Reaction of piperazine with (2E)-3-phenylprop-2-en-1-yl bromide under basic conditions to introduce the cinnamyl group .
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Acetamide formation: Coupling of the secondary amine with bromoacetyl chloride, followed by nucleophilic substitution with aniline to install the N-phenylacetamide group.
Key intermediates and reaction conditions are summarized below:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Piperazine, (E)-cinnamyl bromide, K2CO3, DMF, 80°C | 72% | |
| 2 | Bromoacetyl chloride, Et3N, CH2Cl2, 0°C → rt | 85% | |
| 3 | Aniline, DIEA, DMF, 60°C | 68% |
Spectroscopic Characterization
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NMR: ¹H NMR (400 MHz, CDCl3) displays signals for the cinnamyl vinyl protons (δ 6.45–6.65 ppm, doublet of doublets) and piperazine methylenes (δ 2.50–3.10 ppm) .
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HRMS: [M+H]+ observed at m/z 336.2078 (calc. 336.2074).
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
| Parameter | Value | Method |
|---|---|---|
| Aqueous Solubility | 12.5 µM (pH 7.4) | Shake-flask |
| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s | In vitro assay |
The compound’s moderate solubility and permeability align with Lipinski’s Rule of Five, suggesting oral bioavailability potential .
Metabolic Stability
Microsomal studies indicate t1/2 = 48 min in human liver microsomes, with primary metabolites resulting from piperazine N-dealkylation and acetamide hydrolysis .
Future Directions
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